molecular formula C7H6N2O2 B8643133 3-(5-Pyrimidyl)acrylic acid

3-(5-Pyrimidyl)acrylic acid

Cat. No. B8643133
M. Wt: 150.13 g/mol
InChI Key: XZAOEYWVIVLYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Pyrimidyl)acrylic acid is a useful research compound. Its molecular formula is C7H6N2O2 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Pyrimidyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Pyrimidyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(5-Pyrimidyl)acrylic acid

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-pyrimidin-5-ylprop-2-enoic acid

InChI

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h1-5H,(H,10,11)

InChI Key

XZAOEYWVIVLYAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromopyrimidine (100 g), acrylic acid (48 g), triphenylphosphine (2.5 g) and palladium II acetate (0.1 g) was refluxed in tri-n-butylamine (260 ml) with overhead stirring for 4.5 h at 145-160° C. The mixture was cooled and a 10% solution of potassium carbonate (2 L) added followed by dichloromethane (500 mL). The organic layer was separated and the aqueous phase extracted with diethyl ether (3×300 ml). The aqueous layer was brought to pH 3 with concentrated hydrochloric acid (ice-cooling) and the solid so formed was filtered and dried in vacuo to give 3-(5-pyrimidyl)acrylic acid (35 g). 1H-NMR (d6-DMSO) δ 6.82(1H, d), 7.60(1H, d) and 9.15(3H, 2xs)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
260 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.